Journal Name:Journal of Biomaterials Applications
Journal ISSN:0885-3282
IF:2.712
Journal Website:http://jba.sagepub.com/
Year of Origin:1986
Publisher:SAGE Publications Ltd
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
A sulfonated polyethylene–styrene cation exchange membrane: a potential separator material in vanadium redox flow battery applications
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2022-01-15 , DOI: 10.1039/D1YA00059D
We report on the synthesis and characterization of a polyethylene–styrene–divinylbenzene-based interpolymer cation exchange membrane (ICEM) and its applicability as a separator in a vanadium redox flow battery (VRFB). The ICEM preparation involved radical co-polymerization of styrene–divinylbenzene in molten polyethylene and then blow film extrusion and sulfonation using chlorosulfonic acid. The crossover of vanadium ions across ICEM was studied in a charge balanced two-compartment cell and its efficacy was comparable to that of Nafion®117. Further study evaluated the chemical, dimensional, and mechanical stability in a highly oxidative environment of 2.1 M H2SO4 and 1.6 M VO2+ ions over 30 days at 50 °C. The VRFB performance exhibited 95% Coulombic, 63% energy, and 67% voltage efficiencies at 140 mA cm−2 over 100 charge/discharge cycles. The polarization curve indicated an operational power density of 310 W cm−2 at a limiting current density of 350 mA cm−2, revealing a low membrane resistivity. An asymmetric flow battery was set up to overcome VRFB capacity fading and operated at 100 mA cm−2. The study demonstrated the superiority of ICEM over Nafion®117 in terms of self-discharge and capacity retention under identical operational conditions. The findings of this study indicated long-term operational stability of ICEM and suitability in VRFB applications.
Detail
Inside front cover
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-10-12 , DOI: 10.1039/D3YA90041J
A graphical abstract is available for this content
Detail
Inside back cover
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-13 , DOI: 10.1039/D3YA90027D
A graphical abstract is available for this content
Detail
Front cover
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-06-15 , DOI: 10.1039/D3YA90019C
A graphical abstract is available for this content
Detail
An insight into battery degradation for the proposal of a battery-friendly charging technique†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-05 , DOI: 10.1039/D3YA00275F
Lithium-ion batteries have become popular for electric vehicles due to their exceptional ability to deliver a high specific power and energy density. However, one of the main drawbacks of these batteries is the inevitable capacity fading that results from degradation over time. The rate at which the capacity of Li-ion batteries fades in EVs is highly dependent on various factors, such as the charging rate, fluctuations in the internal cell temperature, the external ambient temperature, and the driving patterns of the user. Determining the root cause of degradation and constraining its rate in Li-ion batteries, which occurs due to electrochemical processes, remains challenging. This is due to the complex interplay between chemical, electrical, and mechanical parameters that influence the degradation process. The authors of this study have sought to shed light on the causes of degradation by examining the variations in parameters across multiple charge types and rates at different ambient temperatures. While previous research has proposed several charging algorithms aimed at resolving the degradation issue in Li-ion batteries, there is still a need for a unified technique that can effectively constrain the degradation rate at any ambient temperature. This approach should consider the electrochemical phenomena within the battery, grid conditions, and user requirements. The authors of this study have proposed a new battery-friendly charging scheme, which is suitable for the rapid charging of batteries at various ambient temperatures and is effective in mitigating degradation. The study also suggests the suitability of different charging techniques for energy-intensive or power-intensive applications, to provide a comprehensive and systematic approach to developing a new charging technique.
Detail
Well-defined 2D transition vanadium pentoxide (V2O5) flat nanorods with large-scale synthesis feasibility as an electrocatalyst for the oxygen evolution reaction (OER)†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-04-17 , DOI: 10.1039/D3YA00100H
The unwavering focus on renewable energy generation has opened a wider research scope towards the study of electrocatalytic water splitting. In this regard, the present work deals with a low-cost synthesis strategy enabling large scale production of vanadium pentoxide (V2O5) electrocatalysts for the oxygen evolution reaction (OER). Polycrystalline V2O5 nanostructures with a 2D flat nanorod-like morphology with a rod length of about 1 μm were developed using a polymer-assisted solution technique. Benefitting from their unique morphology, V2O5 nanorods showed commendable OER properties with a low Tafel slope value of 88 mV dec−1 and overpotential (ηOER) of 310 mV at 10 mA cm−2. With a stable catalytic performance for 12 h, the V2O5 nanorods grown with polymer assistance is proposed as a promising candidate for OER activity in the present study.
Detail
(Chlorosulfonyl)(trifluoromethanesulfonyl)imide—a versatile building block for battery electrolytes†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-06-01 , DOI: 10.1039/D3YA00110E
Alkali metal salts with trifluoromethanesulfonimide anions ([N(SO2CF3)(SO2R)]−) are intriguing electrolyte components for high-performance rechargeable batteries, owing to their good thermal, chemical, and electrochemical stability. (Chlorosulfonyl)(trifluoromethanesulfonyl)imide (HN[(SO2Cl)(SO2CF3)], H[ClTFSI]) is a crucial precursor to access these important sulfonimide salts. In this work, the chemical properties of H[ClTFSI] in the presence of various kinds of tertiary amines are systematically investigated. It has been demonstrated that H[ClTFSI] possesses versatile reactive pathways under different reaction conditions, mainly including neutralization, nucleophilic substitution, and intra-/inter-molecular eliminative reactions. These reactions give a wide array of new compounds that are of great interest for battery use, particularly the sulfonimide-based zwitterion compounds with sufficient chemical and thermal stability (>190 °C). The present work provides a useful guideline for utilizing H[ClTFSI] as an efficient and versatile building block for battery electrolytes.
Detail
Evaluation of electrospun spinel-type high-entropy (Cr0.2Mn0.2Fe0.2Co0.2Ni0.2)3O4, (Cr0.2Mn0.2Fe0.2Co0.2Zn0.2)3O4 and (Cr0.2Mn0.2Fe0.2Ni0.2Zn0.2)3O4 oxide nanofibers as electrocatalysts for oxygen evolution in alkaline medium†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-04-03 , DOI: 10.1039/D3YA00062A
Electrochemical water splitting is a promising sustainable-energy technology, but the slow kinetics of the oxygen evolution reaction represents a limitation for its broad market penetration. Spinel-structured transition metal (TM) oxides have shown great potential as a sustainable alternative to precious metal-based electrocatalysts. High-entropy oxides (HEOs) with multiple TM-cation sites lend themselves to engineering of the octahedral redox-active centres to enhance the catalyst reactivity. This work focuses on the preparation of electrospun spinel-type HEO nanofibers (NFs), based on equimolar (Cr,Mn,Fe,Co,Ni), (Cr,Mn,Fe,Co,Zn) and (Cr,Mn,Fe,Ni,Zn) combinations, and their evaluation as electrocatalysts in alkaline medium together with (Cr,Mn,Fe,Co,Ni) HEO nanoparticles (NPs) prepared via the sol–gel method. (Cr0.2Mn0.2Fe0.2Co0.2Ni0.2)3O4 NFs and NPs (Tafel slopes: 49.1 and 51.3 mV dec−1, respectively) outperform both (Cr0.2Mn0.2Fe0.2Co0.2Zn0.2)3O4 and (Cr0.2Mn0.2Fe0.2Ni0.2Zn0.2)3O4 NFs (62.5 and 59.6 mV dec−1, respectively) and IrO2 reference electrocatalyst (52.9 mV dec−1). The higher concentration of oxygen vacancies on their surface and the higher occupation of octahedral sites by redox-active Co2+ and Ni2+ centres are responsible for their behaviour. The present electrospun HEO NFs have great potential as ink-jet printable electrocatalysts.
Detail
Unravelling the electrochemical impedance spectroscopy of silicon half cells with commercial loading†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-06-23 , DOI: 10.1039/D3YA00181D
Silicon (Si) is an important anode material for lithium ion batteries (LIBs), and increasing the loading of Si electrodes is an important step towards commercialization. However, half cells commonly used for Si studies are limited by polarization of the lithium (Li) counter electrode, especially at high Si loading. To study the interplay between Si and Li electrodes, a set of electrochemical impedance spectroscopy (EIS) spectra are generated using cycled Si half cells at four different potentials in the charge–discharge profile, and then repeated using symmetric Si/Si and Li/Li cells assembled from half cells cycled to equivalent stages in the cycle. Distribution of relaxation times (DRT) analysis is used to design equivalent circuits (ECs) for both Si/Si and Li/Li symmetric cells incorporating both electrolyte and electrode-related diffusion, and these are applied to the half cells. The results demonstrate that the behaviour of half cells is dominated by the solid electrolyte interphase (SEI) impedances at the Li counter electrode at the low and high potentials where the Li+ mobility signal in Si is limited, while the Si electrode is dominant at intermediate potentials where the signal from mobile Li+ is strong. EIS studies of Si half cells should therefore be performed at intermediate potentials, or as symmetric cells.
Detail
Fast rate lithium metal batteries with long lifespan enabled by graphene oxide confinement†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-03-20 , DOI: 10.1039/D3YA00083D
Dendritic growth of lithium (Li) is hindering potential applications of Li-metal batteries, and new approaches are needed to address this challenge. The confinement effect of two-dimensional materials triggered by strong molecular interactions between parallelly-aligned graphene oxide (GO) at Li metal interface is proposed here as a new strategy to suppress the dendritic growth of Li. The effectiveness of aligned GO for Li-metal cells is shown for two different polymer separator cells:liquid electrolytes with porous propylene (PP) separators and solid polyethylene oxide (PEO) electrolytes. For the case of liquid electrolytes, PP separators were modified with plasma treatment to induce the alignment of GO layers. The Li‖Li cells with aligned GO illustrate a stable Li platting/stripping (up to 1000 cycles). The Li‖lithium iron phosphate (LFP) battery cells with aligned GO could cycle at 5C for 1000 cycles (∼90% capacity retention). For solid polymer electrolyte (SPE) cells, GO–Li confinement effect is also effective in Li dendrites suppression enhancing the stability and lifespan of Li-metal batteries. The Li‖LFP cell with the GO-modified SPE showed ∼85% capacity retention after 200 cycles at 1C. Such combined high rate capability and number of cycles exceeds the previously reported performances for both liquid and SPE-based Li‖LFP cells. This points to a new opportunity for utilizing the confinement effect of two-dimensional materials for the development of next generation, fast rate rechargeable Li batteries.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, BIOMEDICAL 工程:生物医学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.20 46 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.uk.sagepub.com/journalsProdDesc.nav?ct_p=manuscriptSubmission&prodId=Journal201576&crossRegion=asia